molecular formula C14H19N3O6 B13829832 2-[(2,4-Dinitrophenyl)amino]octanoic acid CAS No. 31356-30-6

2-[(2,4-Dinitrophenyl)amino]octanoic acid

Cat. No.: B13829832
CAS No.: 31356-30-6
M. Wt: 325.32 g/mol
InChI Key: FMJJTNGRCQKUIJ-UHFFFAOYSA-N
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Description

2-[(2,4-Dinitrophenyl)amino]octanoic acid (CAS 31356-30-6) is a synthetic organic compound with the molecular formula C₁₄H₁₉N₃O₆ and a molecular weight of 349.32 g/mol . Its structure consists of an octanoic acid backbone modified by a 2,4-dinitrophenyl (DNP) group attached via an amino linkage. The DNP moiety is electron-withdrawing, enhancing the compound’s reactivity in redox and nucleophilic substitution reactions. The extended alkyl chain (octanoic acid) confers amphiphilic properties, making it soluble in both polar and nonpolar solvents. This compound is primarily utilized in biochemical research, particularly in protein labeling and enzyme inhibition studies, due to the DNP group’s strong UV-vis absorption and affinity for biomolecules .

Properties

CAS No.

31356-30-6

Molecular Formula

C14H19N3O6

Molecular Weight

325.32 g/mol

IUPAC Name

2-(2,4-dinitroanilino)octanoic acid

InChI

InChI=1S/C14H19N3O6/c1-2-3-4-5-6-12(14(18)19)15-11-8-7-10(16(20)21)9-13(11)17(22)23/h7-9,12,15H,2-6H2,1H3,(H,18,19)

InChI Key

FMJJTNGRCQKUIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(=O)O)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dinitrophenyl)amino]octanoic acid typically involves the reaction of octanoic acid with 2,4-dinitroaniline. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dinitrophenyl)amino]octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dinitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

The compound 2-[(2,4-Dinitrophenyl)amino]octanoic acid has garnered attention in various scientific research applications, particularly in the fields of biochemistry and pharmacology. This article delves into its applications, supported by data tables and case studies that highlight its significance in research.

Enzyme Inhibition

One of the primary applications of this compound is as an enzyme inhibitor. It has been shown to inhibit various enzymes involved in metabolic processes, particularly those related to lipid metabolism. This inhibition can be crucial for developing treatments for metabolic disorders.

Case Study: Inhibition of Glucosylceramide Synthase

A notable study demonstrated that compounds similar to this compound can inhibit glucosylceramide synthase, which plays a role in the synthesis of gangliosides. This inhibition is relevant for treating motor neuron diseases, as it affects the metabolism of gangliosides that are implicated in these conditions .

Pharmacological Potential

The compound has also been investigated for its pharmacological properties. Its ability to modulate neurotransmitter systems makes it a candidate for addressing neurological disorders.

Research Findings on Neurotransmitter Modulation

Research indicates that derivatives of this compound can influence glutamate signaling pathways, which are critical in various neurological conditions such as amyotrophic lateral sclerosis and neuropathic pain . The modulation of these pathways could lead to new therapeutic strategies.

Drug Development

Given its inhibitory properties and effects on neurotransmitter systems, this compound is being explored in drug development processes. Its structure allows for modifications that could enhance its efficacy and reduce potential side effects.

Synthesis and Optimization

Recent advancements in synthetic methodologies have allowed researchers to create analogs of this compound with improved pharmacokinetic profiles. These developments are crucial for the transition from laboratory research to clinical applications.

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition TypeIC50 (µM)
This compoundGlucosylceramide SynthaseCompetitive15
Analog AGlutamate DecarboxylaseNon-competitive10
Analog BAcetylcholinesteraseMixed20

Table 2: Pharmacological Effects on Neurological Disorders

DisorderCompound EffectReference
Amyotrophic Lateral SclerosisReduced glutamate toxicity
Neuropathic PainDecreased pain perception
SchizophreniaModulation of neurotransmitter levels

Mechanism of Action

The mechanism of action of 2-[(2,4-Dinitrophenyl)amino]octanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The 2,4-dinitrophenyl group is known to interact with amino acid residues in proteins, leading to modifications that can alter protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 2-[(2,4-Dinitrophenyl)amino]octanoic acid is highlighted through comparisons with analogous compounds (Table 1).

Table 1: Comparative Analysis of Structurally Similar Compounds

Compound Name Molecular Formula Key Features Applications Reference
This compound C₁₄H₁₉N₃O₆ Octanoic acid chain; 2,4-dinitrophenyl group Protein labeling, enzyme inhibition
N-(2,4-Dinitrophenyl)glycine C₈H₇N₃O₆ Shorter glycine backbone; lacks alkyl chain Fluorescent probes, redox studies
2-[(2,4-Dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid C₁₇H₁₄N₄O₆ Indole moiety; propanoic acid chain Anticancer research, enzyme targeting
3-[1-(2,4-Dinitrophenyl)imidazol-4-YL]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid C₂₇H₂₂N₄O₈ Imidazole ring; Fmoc-protected amino group Peptide synthesis, drug discovery
2-[(4-Methyl-2,6-dinitrophenyl)amino]propanoic acid C₁₀H₁₁N₃O₆ 2,6-dinitro substitution; methyl group at phenyl position Analytical chemistry, metal chelation
3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid C₁₁H₁₃N₃O₇ Ether linkage; shorter propanoic acid chain Biomolecular conjugation, sensors

Key Comparative Insights:

Backbone Length and Hydrophobicity: The octanoic acid chain in the target compound provides greater hydrophobicity compared to shorter-chain analogs like N-(2,4-Dinitrophenyl)glycine (glycine backbone) or propanoic acid derivatives . This enhances membrane permeability and protein interaction in biological systems.

Functional Group Diversity: The indole group in 2-[(2,4-Dinitrophenyl)amino]-3-(1H-indol-3-yl)propanoic acid enables π-π stacking interactions with aromatic residues in enzymes, a feature absent in the target compound .

Substituent Effects on Reactivity: The 2,4-dinitro substitution pattern in the target compound versus the 2,6-dinitro isomer in 2-[(4-Methyl-2,6-dinitrophenyl)amino]propanoic acid alters electronic effects. The 2,4-isomer exhibits stronger electron-withdrawing properties, increasing reactivity in nucleophilic aromatic substitution .

Applications in Research: While all compounds share utility in biochemical studies, the octanoic acid derivative’s extended chain improves its use in lipid bilayer studies and long-term protein labeling . In contrast, the ether-containing 3-(2-((2,4-Dinitrophenyl)amino)ethoxy)propanoic acid is preferred for designing water-soluble probes due to its enhanced polarity .

Biological Activity

2-[(2,4-Dinitrophenyl)amino]octanoic acid, often referred to as DNP-octanoic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

DNP-octanoic acid is characterized by its dinitrophenyl group attached to an octanoic acid backbone. The presence of the dinitrophenyl moiety is significant as it can influence the compound's reactivity and interaction with biological systems.

Structure

  • Chemical Formula : C₁₄H₁₈N₂O₄
  • Molecular Weight : 282.30 g/mol

The biological activity of DNP-octanoic acid can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : DNP-octanoic acid acts as an inhibitor of certain enzymes, particularly those involved in metabolic pathways. This inhibition can alter metabolic processes in cells.
  • Interaction with Membrane Proteins : The hydrophobic nature of octanoic acid allows it to integrate into cellular membranes, potentially affecting membrane fluidity and protein function.
  • Reactive Oxygen Species (ROS) Generation : The dinitrophenyl group can participate in redox reactions, leading to the production of reactive oxygen species, which may induce oxidative stress in cells.

Study 1: Enzyme Inhibition

A study investigated the effects of DNP-octanoic acid on key metabolic enzymes in liver cells. Results indicated that the compound inhibited fatty acid synthase activity by approximately 60%, leading to reduced lipid accumulation in hepatocytes .

Enzyme ActivityControl GroupDNP-octanoic Acid Group
Fatty Acid Synthase100%40%
Beta-Oxidation100%70%

Study 2: Impact on Membrane Integrity

Research on the effects of DNP-octanoic acid on bacterial membranes showed that treatment led to increased permeability, suggesting potential applications as an antimicrobial agent .

Bacterial StrainControl (OD600)DNP-octanoic Acid (OD600)
E. coli0.50.8
S. aureus0.40.7

Study 3: ROS Production

In another study focusing on oxidative stress, DNP-octanoic acid was shown to increase ROS levels in cultured cells by up to 150%, indicating a potential role in inducing apoptosis through oxidative mechanisms .

Toxicological Profile

The toxicological effects of DNP compounds are well-documented, particularly concerning their potential for inducing metabolic disturbances and oxidative damage. Safety assessments have indicated that while low concentrations may exhibit beneficial effects, higher concentrations could lead to cytotoxicity and cell death.

Safety Data Summary

ParameterLow Concentration (µM)High Concentration (µM)
Cell Viability (%)>80<20
ROS Levels (Relative Units)13

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